![molecular formula C18H18FNO2S B569514 1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone CAS No. 1544531-41-0](/img/structure/B569514.png)
1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C18H18FNO2S and its molecular weight is 331.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biotransformation and Metabolism
Prasugrel undergoes biotransformation to its active metabolite, R-138727, through ester bond hydrolysis forming the thiolactone R-95913, followed by cytochrome P450–mediated metabolism. The human carboxylesterases, hCE1 and hCE2, are significantly involved in converting Prasugrel to R-95913, explaining the rapid appearance of R-138727 in human plasma and prasugrel's fast action onset (Williams et al., 2008).
Metabolic Pathways
The metabolic transformation of Prasugrel to its active metabolite involves rapid deesterification to R-95913, followed by cytochrome P450 (P450)-mediated formation of R-138727. Identification of the P450s responsible for the active metabolite's formation highlighted the significant roles of CYP3A4 and CYP2B6 among others, providing insights into the drug's metabolic pathways and potential drug interactions (Rehmel et al., 2006).
Intestinal Contribution to Metabolite Formation
Research demonstrates that the intestine significantly contributes to the formation of Prasugrel's active metabolite, R-138727, comparable to the liver's contribution. This finding underscores the importance of both hepatic and intestinal metabolism in the drug's bioactivation process, offering a comprehensive understanding of its pharmacokinetics (Hagihara et al., 2011).
Synthesis and Characterization of Degradation Products
The degradation of Prasugrel under various conditions was extensively studied, identifying and characterizing multiple degradation products. This research provides valuable information for understanding the drug's stability and developing appropriate pharmaceutical formulations (Housheh et al., 2017).
Innovative Synthesis Approaches
The development of new synthesis methods for pyrido fused systems, including thieno[3,2-b]pyridines, demonstrates the compound's structural versatility and relevance in creating diverse chemical entities for further pharmaceutical exploration (Almansa et al., 2008).
特性
IUPAC Name |
1-cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)18(17(21)11-5-6-11)22-16-9-12-10-20-8-7-15(12)23-16/h1-4,9,11,18,20H,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXXSPITDPWCSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)OC3=CC4=C(S3)CCNC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)

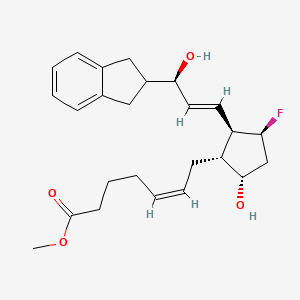

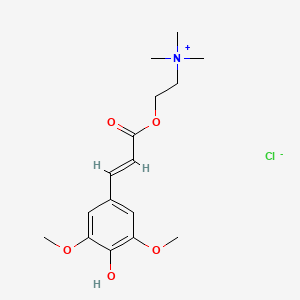

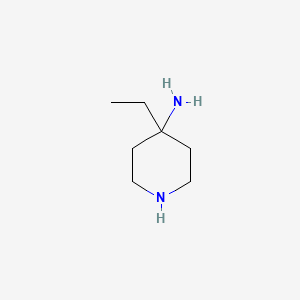


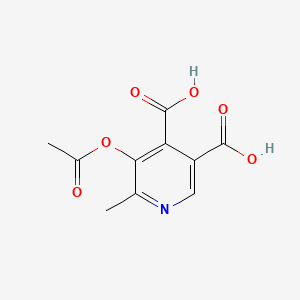
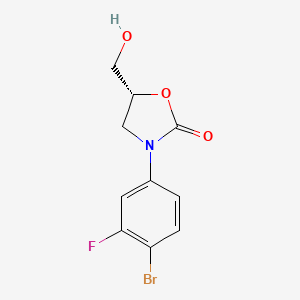
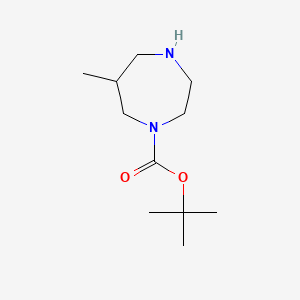
![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)
